molecular formula C5H13NO2S B1289220 (3-Methanesulfonylpropyl)(methyl)amine

(3-Methanesulfonylpropyl)(methyl)amine

Cat. No. B1289220
M. Wt: 151.23 g/mol
InChI Key: HWICGHDJCTXYBB-UHFFFAOYSA-N
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Patent
US06967216B2

Procedure details

Ethereal HCl (22.5 ml, 1 M solution) was added to a stirred solution of N-methyl-N-(3-mesylpropyl)-N-(benzyloxycarbonyl)amine (Method 14; 5 g) in methanol (100 ml). 10% Pd/C (1.25 g) was added and the mixture was stirred under an atmosphere of hydrogen for 2 hrs. The catalyst was removed by filtration and the filtrate evaporated to dryness. Trituration with ether gave the product as a white solid. NMR (DMSO-d6+d4-acetic acid) 2.11 (m, 2H), 2.59 (s, 3H), 3.0 (s, 3H), 3.05 (t, 2H); m/z 152.
Name
Quantity
22.5 mL
Type
reactant
Reaction Step One
Name
N-methyl-N-(3-mesylpropyl)-N-(benzyloxycarbonyl)amine
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.25 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][N:3]([CH2:14][CH2:15][CH2:16][S:17]([CH3:20])(=[O:19])=[O:18])C(OCC1C=CC=CC=1)=O>CO.[Pd]>[CH3:2][NH:3][CH2:14][CH2:15][CH2:16][S:17]([CH3:20])(=[O:19])=[O:18]

Inputs

Step One
Name
Quantity
22.5 mL
Type
reactant
Smiles
Cl
Name
N-methyl-N-(3-mesylpropyl)-N-(benzyloxycarbonyl)amine
Quantity
5 g
Type
reactant
Smiles
CN(C(=O)OCC1=CC=CC=C1)CCCS(=O)(=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.25 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under an atmosphere of hydrogen for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CNCCCS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.